(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide
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Description
(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C24H17N3O3S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications
Optically Active Polyacrylamides
Research by Lu et al. (2010) explored optically active polyacrylamides, including N-(o-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl)acrylamide. They focused on the influence of stereoregularity on chiroptical properties and chiral recognition, finding that polymers rich in isotacticity exhibited favorable enantioselective discrimination abilities (Lu, Lou, Hu, Jiang, & Shen, 2010).
Synthesis, Characterization, and Antiproliferative Activity
Tanış et al. (2019) investigated N-(4-nitrophenyl)acrylamide, focusing on its synthesis, characterization, and computation of global reactivity descriptors. They found that it has low toxicity on cancer cells, suggesting its potential use for biomedical research (Tanış, Çankaya, & Yalçın, 2019).
Antimicrobial Polyacrylamides
Research by Boopathy et al. (2017) involved synthesizing polycyclic chalcone-containing polyacrylamides and evaluating them as antimicrobial agents. They reported promising activity against various bacteria and fungi (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Use as Corrosion Inhibitors
Abu-Rayyan et al. (2022) studied acrylamide derivatives as corrosion inhibitors in nitric acid solutions of copper. Their findings indicated that these compounds are effective corrosion inhibitors for copper (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Asymmetric 1,3-Dipolar Cycloadditions
Kissane and Maguire (2010) focused on asymmetric 1,3-dipolar cycloadditions with acrylamides, noting that chiral tertiary acrylamides containing nitrogen heterocycles are particularly effective in controlling the stereoselectivity of these reactions (Kissane & Maguire, 2010).
Synthesis of Novel 4,5-Diphenylthiazole Derivatives
Romeo et al. (1999) synthesized novel N-(4,5-diphenylthiazol-2-yl) derivatives, exploring their potential as acyl-CoA: cholesterol O-acyltransferase inhibitors. They found that some thiazole ureas could inhibit ACAT to a significant degree (Romeo, Salerno, Milla, Siracusa, Cattel, & Russo, 1999).
Properties
IUPAC Name |
(E)-N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-21(16-13-17-11-14-20(15-12-17)27(29)30)25-24-26-22(18-7-3-1-4-8-18)23(31-24)19-9-5-2-6-10-19/h1-16H,(H,25,26,28)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMROSHWCXSBCR-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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